molecular formula C15H11FN2O2 B11848974 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide CAS No. 518059-66-0

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide

Cat. No.: B11848974
CAS No.: 518059-66-0
M. Wt: 270.26 g/mol
InChI Key: FZKKPSDESKIZOX-UHFFFAOYSA-N
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Description

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound features a fluorine atom, a hydroxyphenyl group, and an indole carboxamide structure, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Hydroxyphenyl Group Addition: The hydroxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated indole in the presence of a palladium catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
Research indicates that compounds similar to 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide exhibit antiproliferative effects against various cancer cell lines. Preliminary studies suggest that this compound may act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes and cancer progression. For instance, indole derivatives have shown selective inhibition of these enzymes, making them potential candidates for cancer therapies .

Viral Infections
Due to its biological activity, there is potential for this compound to serve as a lead compound in the development of antiviral drugs. The fluorine atom's presence enhances the compound's binding affinity to viral proteins, which may inhibit viral replication .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesNotable Activities
5-FluoroindoleIndole core with fluorine at position 5Antiviral, anticancer
N-(3-hydroxyphenyl)-1H-indole-2-carboxamideIndole core with hydroxyl and carboxamideAntimicrobial
5-Chloro-N-(4-hydroxyphenyl)-1H-indole-2-carboxamideSimilar core with chlorine instead of fluorineAnti-inflammatory
5-Methyl-N-(2-hydroxyphenyl)-1H-indole-2-carboxamideMethyl group at position 5Antioxidant

This table illustrates how structural variations influence the biological activities of indole derivatives. The specific substitutions on the indole core significantly affect their pharmacological profiles and therapeutic potentials .

Research Findings

Recent studies have focused on synthesizing various substituted indole-2-carboxamides to evaluate their biological activities. The structure-activity relationship (SAR) studies indicate that modifications at different positions of the indole ring can enhance or diminish the desired pharmacological effects .

Example Study:

A study demonstrated that certain derivatives exhibited strong antiproliferative activity against osteosarcoma cell lines, indicating that structural modifications can lead to improved anticancer properties . These findings highlight the importance of continued research into the synthesis and evaluation of new derivatives based on the core structure of this compound.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical processes. The compound’s fluorine atom and hydroxyphenyl group contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-N-(3-hydroxyphenyl)benzamide
  • 5-Fluoro-N-(4-fluoro-3-(3-imino-2,5-dimethyl-1,1-dioxido-1,2,4-thiadiazinan-5-yl)phenyl)picolinamide

Uniqueness

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide stands out due to its unique combination of a fluorine atom, hydroxyphenyl group, and indole carboxamide structure. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Biological Activity

5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the 5-position of the indole ring, which is known to influence biological activity through mechanisms such as bioisosterism. The presence of the hydroxyl group at the 3-position of the phenyl moiety enhances hydrogen bonding capabilities, potentially increasing its interaction with biological targets.

1. Antiproliferative Effects

Research has indicated that derivatives of indole-2-carboxamide, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The compound's mechanism involves inhibition of key signaling pathways associated with tumor growth.

Cell Line IC50 (µM) Mechanism
H1975 (NSCLC)0.05EGFR T790M inhibition
PC90.08EGFR signaling pathway disruption
SNU160.077Induction of apoptosis

2. Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit certain enzymes critical for cancer progression. For instance, it shows promising results in inhibiting kinases involved in cell proliferation.

Enzyme Target IC50 (nM) Effect
FGFR14.1Strong enzymatic inhibition
EGFR5.3Competitive inhibition

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the indole scaffold. The introduction of a fluorine atom at the 5-position has been shown to enhance binding affinity to target receptors, while the hydroxyl group at the 3-position contributes to improved solubility and bioavailability.

Key Findings:

  • Fluorine Substitution : Enhances receptor binding due to inductive effects.
  • Hydroxyl Group : Increases hydrogen bonding potential, improving interaction with biological targets.

Case Study 1: Anticancer Activity

In a study involving various indole derivatives, this compound demonstrated significant cytotoxicity against human non-small cell lung cancer (NSCLC) cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Lipid-Lowering Effects

A series of derivatives, including those structurally related to this compound, were tested for lipid-lowering activity in Triton WR-1339-induced hyperlipidemia in rats. The results indicated a significant reduction in serum cholesterol levels, suggesting potential therapeutic applications in treating hyperlipidemia.

Properties

CAS No.

518059-66-0

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

IUPAC Name

5-fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C15H11FN2O2/c16-10-4-5-13-9(6-10)7-14(18-13)15(20)17-11-2-1-3-12(19)8-11/h1-8,18-19H,(H,17,20)

InChI Key

FZKKPSDESKIZOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

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